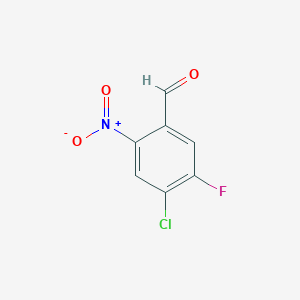

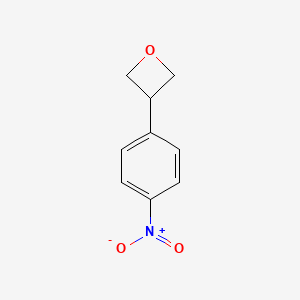

3-(4-Nitrophenyl)oxetane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Nitrophenyl)oxetane is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes have been receiving attention in drug design due to their metabolic stability, rigidity, and hydrogen-bond acceptor ability .

Synthesis Analysis

The synthesis of oxetanes often involves the use of complex starting materials, including epoxides . A method to obtain these structures involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst .Molecular Structure Analysis

Oxetanes are known for their unique properties such as low molecular weight, high polarity, and marked three-dimensionality . They have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds .Chemical Reactions Analysis

The reactions of 3-substituted oxetanes with nitric acid in dichloromethane or trichloromethane under anhydrous conditions have been investigated . Quantitative conversion to 2-substituted propane-1,3-diol dinitrates occurs .Physical And Chemical Properties Analysis

Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and enhanced metabolic stability compared to other related oxygen heterocycles .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are of increasing importance in drug design and can be found in numerous relevant bioactive molecules . Future research may focus on expanding the scope of oxetanes accessed through various methods and exploring their potential benefits in drug discovery .

Propiedades

Número CAS |

184682-45-9 |

|---|---|

Fórmula molecular |

C9H9NO3 |

Peso molecular |

179.17 g/mol |

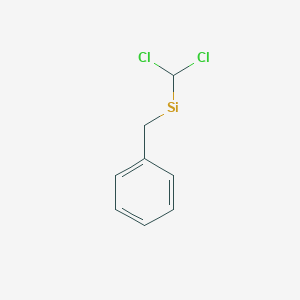

Nombre IUPAC |

3-(4-nitrophenyl)oxetane |

InChI |

InChI=1S/C9H9NO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8H,5-6H2 |

Clave InChI |

HMDOTMHQDAXKKO-UHFFFAOYSA-N |

SMILES |

C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.